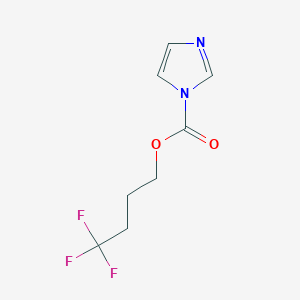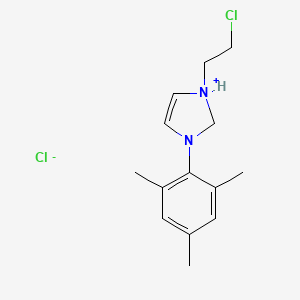
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound with a unique structure that combines a chloroethyl group, a trimethylphenyl group, and an imidazolium ion
准备方法
The synthesis of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-chloroethylamine hydrochloride with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the imidazolium ion and the formation of corresponding amines and alcohols.
科学研究应用
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as ionic liquids for use in electrochemical applications and as solvents for chemical reactions.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of cellular processes. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.
相似化合物的比较
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with similar compounds such as:
1-(2-Chloroethyl)-3-methylimidazolium chloride: Lacks the trimethylphenyl group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-3-phenylimidazolium chloride: Contains a phenyl group instead of a trimethylphenyl group, leading to variations in reactivity and applications.
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-imidazolium bromide: Similar structure but with a bromide ion instead of a chloride ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
823803-14-1 |
|---|---|
分子式 |
C14H20Cl2N2 |
分子量 |
287.2 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C14H19ClN2.ClH/c1-11-8-12(2)14(13(3)9-11)17-7-6-16(10-17)5-4-15;/h6-9H,4-5,10H2,1-3H3;1H |
InChI 键 |
FLFSEMPBAMLPHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)CCCl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
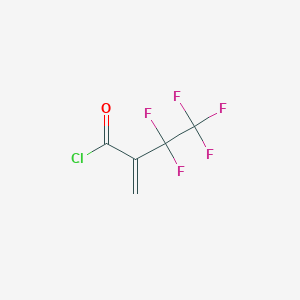
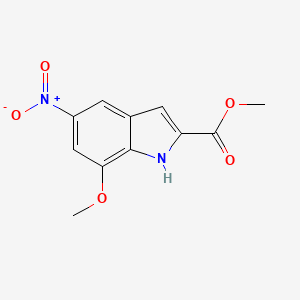
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
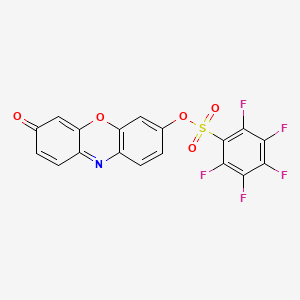
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
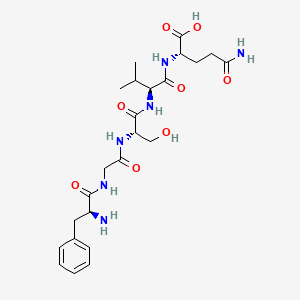
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)

